methyl N-methyl-N-(4-nitrophenyl)carbamate
Overview
Description
Methyl N-methyl-N-(4-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
It serves as a photoremovable alcohol protecting group, especially in protic solvents like water or ethanol, and is deprotected through photolysis from 254 to 365 nm. This characteristic is utilized in synthetic organic chemistry for molecule protection during complex reaction sequences (Loudwig & Goeldner, 2001).
It's a metabolite processed by enzyme systems in rat liver microsomes, requiring TPNH and oxygen. This indicates its biological interactions and potential effects on metabolic pathways in organisms (Hodgson & Casida, 1961).
It acts as a specific active site titrator for bile-salt-dependent lipases, indicating its potential in biochemical studies related to enzyme activity and inhibition (Fourneron et al., 1991).
It's involved in the basic hydrolysis of N-phenylcarbamates and methanolysis of N-phenylacetamides, important in understanding reaction mechanisms and kinetics, especially in organic synthesis and degradation processes (Broxton, 1984).
It's used in biphasic methods for preparing 4-nitrophenyl N-methyl- and N-alkylcarbamates, useful in various synthetic applications including the safe generation of compounds alternative to toxic methyl isocyanate (Peterson et al., 2006).
Research has been conducted on its synthesis by the non-phosgene method, which is significant in the context of green chemistry and safer industrial practices (Ta, 2013).
It's used in electrophilic amination, acetamidation, and amidation of substituted aromatic carbamates, indicating its role in complex organic reactions and potential in creating diverse organic molecules (Velikorodov et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that carbamates typically act by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, humans, and many other animals . This compound may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
Carbamates, in general, can affect the cholinergic system by inhibiting acetylcholinesterase, which could lead to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 9491° C and a predicted boiling point of 3382° C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
As a carbamate, it may inhibit acetylcholinesterase, leading to an overstimulation of the nervous system . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of methyl N-methyl-N-(4-nitrophenyl)carbamate. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity . .
Biochemical Analysis
Biochemical Properties
They can act as inhibitors or activators, depending on the nature of the enzyme or protein they interact with .
Cellular Effects
Carbamates can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
Carbamates can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a predicted melting point of 94.91°C .
Metabolic Pathways
Carbamates are involved in a wide range of metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Carbamates can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Carbamates can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl N-methyl-N-(4-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGDJJPODOSUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346264 | |
Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10252-27-4 | |
Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of cationic micelles affect the basic hydrolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate?
A: Research indicates that the basic hydrolysis of this compound, a reaction characterized by a rate-determining hydroxide ion attack, exhibits only weak catalysis in the presence of cationic micelles formed by cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium sulfate (CTAS). [] This suggests that the micellar environment does not significantly influence the rate of hydroxide ion attack in this particular reaction.
Q2: Is there a difference in the catalytic effect of CTAB and CTAS micelles on the hydrolysis of this compound?
A: While both CTAB and CTAS micelles provide weak catalysis for the basic hydrolysis of this compound, the observed reaction rates are similar in both micellar systems. [] This suggests that the difference in the counterion (bromide vs. sulfate) does not significantly impact the catalytic activity of these micelles for this specific reaction.
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